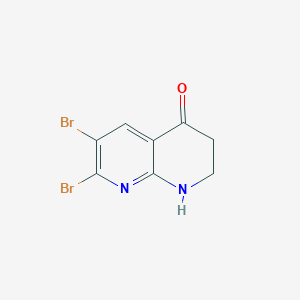
6,7-Dibromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dibromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a brominated derivative of naphthyridinone. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the bromination of a naphthyridinone precursor. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions may vary, but it often requires controlled temperatures and reaction times to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve large-scale bromination reactions with optimized conditions for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
6,7-Dibromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of bromine atoms to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridinone derivatives with additional functional groups, while substitution reactions may produce various substituted naphthyridinones.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-Dibromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 6,7-Dichloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- 6,7-Difluoro-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Comparison
Compared to its chlorinated or fluorinated analogs, 6,7-Dibromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one may exhibit different reactivity and biological activity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s chemical properties and interactions with biological targets.
属性
CAS 编号 |
82070-50-6 |
|---|---|
分子式 |
C8H6Br2N2O |
分子量 |
305.95 g/mol |
IUPAC 名称 |
6,7-dibromo-2,3-dihydro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H6Br2N2O/c9-5-3-4-6(13)1-2-11-8(4)12-7(5)10/h3H,1-2H2,(H,11,12) |
InChI 键 |
ZHHQHDWYYQAWJW-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=NC(=C(C=C2C1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


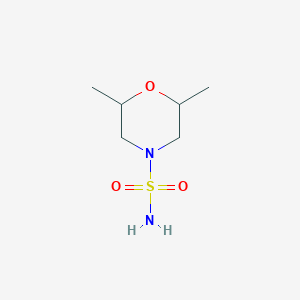
![tert-Butyl (1-isopropyl-1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B12439173.png)
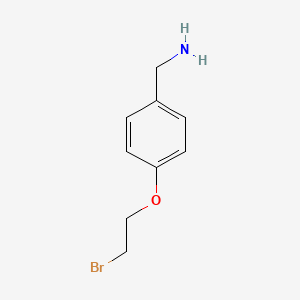


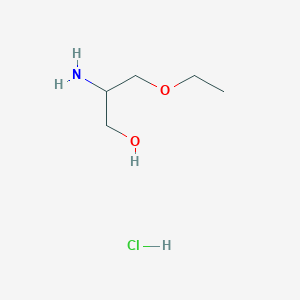
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
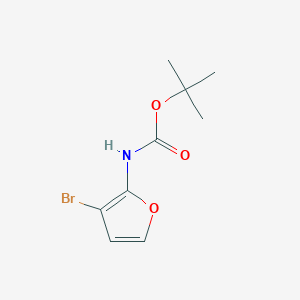
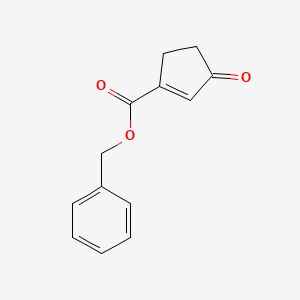
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)

![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)

